Cas no 219509-82-7 (1-Boc-4-ethoxycarbonyl Piperazine)
1-Boc-4-ethoxycarbonyl Piperazine Chemical and Physical Properties
Names and Identifiers
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- 1,4-Piperazinedicarboxylicacid, 1-(1,1-dimethylethyl) 4-ethyl ester
- 1-BOC-4-ETHOXYCARBONYL PIPERAZINE
- 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate
- M-1521
- AS-11516
- SCHEMBL1189317
- DTXSID30725052
- 1-BOC-4-ETHOXYCARBONYLPIPERAZINE
- A919640
- MFCD06795936
- 1-tert-butyl4-ethylpiperazine-1,4-dicarboxylate
- 219509-82-7
- Z219266976
- tert-Butyl ethyl piperazine-1,4-dicarboxylate
- 1-(Tert-butyl) 4-ethyl piperazine-1,4-dicarboxylate
- AKOS008364239
- 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate
- CS-0293485
- 1-Boc-4-ethoxycarbonyl Piperazine
-
- MDL: MFCD06795936
- Inchi: 1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3
- InChI Key: QKOGYJOCBHEODH-UHFFFAOYSA-N
- SMILES: O(C(N1CCN(C(=O)OCC)CC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 258.15800
- Monoisotopic Mass: 258.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 59.1Ų
Experimental Properties
- Melting Point: 50-55°C
- PSA: 59.08000
- LogP: 1.57140
1-Boc-4-ethoxycarbonyl Piperazine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
1-Boc-4-ethoxycarbonyl Piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B601148-10mg |
1-Boc-4-ethoxycarbonyl Piperazine |
219509-82-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B601148-50mg |
1-Boc-4-ethoxycarbonyl Piperazine |
219509-82-7 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B601148-100mg |
1-Boc-4-ethoxycarbonyl Piperazine |
219509-82-7 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM398166-1g |
1-BOC-4-ETHOXYCARBONYL PIPERAZINE |
219509-82-7 | 95%+ | 1g |
$658 | 2022-09-01 | |
| abcr | AB336199-100 mg |
1-Boc-4-ethoxycarbonyl piperazine |
219509-82-7 | 100mg |
€311.30 | 2023-04-26 | ||
| abcr | AB336199-250 mg |
1-Boc-4-ethoxycarbonyl piperazine |
219509-82-7 | 250mg |
€512.20 | 2023-04-26 | ||
| abcr | AB336199-1 g |
1-Boc-4-ethoxycarbonyl piperazine |
219509-82-7 | 1g |
€1171.50 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1239085-100mg |
1,4-Piperazinedicarboxylicacid, 1-(1,1-dimethylethyl) 4-ethyl ester |
219509-82-7 | 98% | 100mg |
$310 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1239085-250mg |
1,4-Piperazinedicarboxylicacid, 1-(1,1-dimethylethyl) 4-ethyl ester |
219509-82-7 | 98% | 250mg |
$500 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1239085-1g |
1,4-Piperazinedicarboxylicacid, 1-(1,1-dimethylethyl) 4-ethyl ester |
219509-82-7 | 98% | 1g |
$1155 | 2024-06-07 |
1-Boc-4-ethoxycarbonyl Piperazine Suppliers
1-Boc-4-ethoxycarbonyl Piperazine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-Boc-4-ethoxycarbonyl Piperazine
Introduction to 1-Boc-4-Ethoxycarbonyl Piperazine (CAS No: 219509-82-7)
The compound 1-Boc-4-Ethoxycarbonyl Piperazine, with the CAS number 219509-82-7, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is widely recognized for its role as an intermediate in the synthesis of various bioactive compounds, particularly in the development of novel drug candidates. The structure of this molecule is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a tert-butoxycarbonyl (Boc) group at position 1 and an ethoxycarbonyl group at position 4.
The piperazine ring system is a versatile scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its capacity to accommodate diverse substituents. The Boc group serves as a protecting group for the amine functionality, making it easier to manipulate the molecule during synthesis. The ethoxycarbonyl group introduces additional functionality, such as ester linkages, which can be further modified to create more complex structures.
Recent studies have highlighted the potential of 1-Boc-4-Ethoxycarbonyl Piperazine in the development of small molecule inhibitors targeting various enzymes and receptors. For instance, researchers have explored its use in designing inhibitors for kinases, which are crucial in signaling pathways involved in cancer and inflammatory diseases. The Boc group has been shown to enhance the stability of these inhibitors during preclinical testing, while the ethoxycarbonyl group contributes to their solubility and bioavailability.
In addition to its role in drug discovery, this compound has found applications in materials science. The piperazine backbone has been utilized in the synthesis of polymer precursors, where it contributes to the formation of robust materials with tailored mechanical properties. The Boc group plays a critical role in controlling the polymerization process by acting as a reactive site for cross-linking agents.
The synthesis of 1-Boc-4-Ethoxycarbonyl Piperazine involves a multi-step process that combines principles from both classical and modern organic chemistry techniques. The initial step typically involves the preparation of piperazine derivatives through ring-opening reactions or direct substitution methods. Subsequent steps focus on introducing the Boc and ethoxycarbonyl groups using standard protecting group strategies and esterification reactions.
One of the most exciting developments in recent years has been the application of green chemistry principles to the synthesis of this compound. Researchers have successfully implemented catalytic asymmetric synthesis methods that reduce waste and improve efficiency. These advancements not only make the production process more sustainable but also pave the way for large-scale manufacturing of this compound for various industrial applications.
In conclusion, 1-Boc-4-Ethoxycarbonyl Piperazine (CAS No: 219509-82-7) stands as a testament to the ingenuity and creativity within the chemical sciences. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial applications. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in shaping future innovations across multiple disciplines.
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